molecular formula C12H14N2O B10910126 [1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol

[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B10910126
M. Wt: 202.25 g/mol
InChI Key: IGQXQZFYRYJQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol typically involves the condensation of 4-methylbenzylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the pyrazole ring results in dihydropyrazole derivatives .

Scientific Research Applications

[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[1-[(4-methylphenyl)methyl]pyrazol-3-yl]methanol

InChI

InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)8-14-7-6-12(9-15)13-14/h2-7,15H,8-9H2,1H3

InChI Key

IGQXQZFYRYJQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.